molecular formula C12H12N6S B605196 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine

Cat. No.: B605196
M. Wt: 272.33 g/mol
InChI Key: MIQNXKWDQRNHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

ADX88178, also known as 2-PYRIMIDINAMINE, 4-METHYL-N-[5-METHYL-4-(1H-PYRAZOL-4-YL)-2-THIAZOLYL]- or 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . The mGlu4 receptor is a 7 Transmembrane (7TM) spanning/G protein-coupled receptor that binds glutamate .

Mode of Action

ADX88178 enhances the glutamate-mediated activation of human and rat mGlu4 . It works by binding to the mGlu4 receptor and modulating its activity in a positive manner . This modulation leads to an increase in the activity of the mGlu4 receptor, which can have various downstream effects depending on the cellular context .

Biochemical Pathways

The activation of mGlu4 with ADX88178 has been shown to attenuate Lipopolysaccharides (LPS)-induced inflammation in primary microglia . This leads to a decrease in the expression of Tumor Necrosis Factor alpha (TNFα), Major Histocompatibility Complex II (MHCII), and inducible Nitric Oxide Synthase (iNOS), which are markers of pro-inflammatory responses . These effects were absent in microglia from mice lacking mGlu4 .

Pharmacokinetics

ADX88178 is a brain-penetrant compound . It has high selectivity for mGlu4 over other molecular targets . An advantage of positive allosteric modulators like ADX88178 over glutamate-site agonists is that these small molecules often have greater selectivity and improved pharmacokinetics compared to conventional orthosteric agonists .

Result of Action

The activation of mGlu4 with ADX88178 has been shown to have anti-parkinsonian and anti-dyskinetic effects . It has been found to enhance the anti-parkinsonian action of L-3,4-dihydroxyphenylalanine (L-DOPA) in the 6-hydroxydopamine-lesioned rat model of Parkinson’s disease (PD) . It may also exacerbate dopaminergic psychosis .

Action Environment

The effects of ADX88178 can be influenced by various environmental factors. For example, the presence of inflammation can enhance the anti-inflammatory effects of ADX88178 . Additionally, the presence of other drugs, such as L-DOPA, can influence the effects of ADX88178 .

Biochemical Analysis

Biochemical Properties

ADX88178 potentiates glutamate-mediated activation of human mGluR4 with EC50 values of 4 nM . It interacts with mGluR4, a type of metabotropic glutamate receptor, and enhances its activation . This interaction is highly selective, with minimal effects on other metabotropic glutamate receptors .

Cellular Effects

In cellular models, ADX88178 has been shown to have anti-inflammatory effects. It downregulates the expression of pro-inflammatory mediators, such as TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155, in BV2 cells and primary microglia . This suggests that ADX88178 can influence cell function by modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of ADX88178 involves its interaction with the mGluR4 receptor. As a positive allosteric modulator, it enhances the activation of this receptor, leading to downstream effects such as the attenuation of inflammatory responses . It activates G i-independent, alternative signaling pathways as indicated by the absence of pertussis toxin-mediated inhibition and by increased phosphorylation of cAMP-response element binding protein (CREB), an inhibitor of the NF B pro-inflammatory pathway .

Dosage Effects in Animal Models

In animal models, ADX88178 has shown dose-dependent effects. For instance, in mice, it dose-dependently increases the number of open-arm entries in the elevated plus maze test, indicative of anxiolytic-like efficacy . The effects of different dosages of ADX88178 in more specific animal models have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADX88178 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency for mGlu4. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of ADX88178 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the conditions for industrial equipment, and ensuring compliance with regulatory standards for pharmaceutical production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

ADX88178 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include modified versions of ADX88178 with altered functional groups. These modifications can enhance the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability .

Scientific Research Applications

ADX88178 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ADX88178

ADX88178 stands out due to its high selectivity and potency for mGlu4, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Its ability to penetrate the brain and modulate neuroinflammatory responses further enhances its potential as a therapeutic agent .

Properties

IUPAC Name

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQNXKWDQRNHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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